molecular formula C26H23N5O2 B11603504 4,4'-(pyridin-2-ylmethanediyl)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)

4,4'-(pyridin-2-ylmethanediyl)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)

Cat. No.: B11603504
M. Wt: 437.5 g/mol
InChI Key: BYSRGEMXCPMSJI-UHFFFAOYSA-N
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Description

4-[(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)(PYRIDIN-2-YL)METHYL]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 4-[(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)(PYRIDIN-2-YL)METHYL]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL can be achieved through a multi-step process involving the condensation of pyrazole derivatives with pyridine aldehydes. One common method involves the use of nano SnO2 as a catalyst under solvent-free conditions at room temperature . This eco-friendly approach not only provides high yields but also minimizes the formation of side products.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens.

Scientific Research Applications

4-[(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)(PYRIDIN-2-YL)METHYL]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)(PYRIDIN-2-YL)METHYL]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL involves its interaction with various molecular targets. The compound binds to specific enzymes and receptors, inhibiting their activity and leading to the desired pharmacological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes .

Comparison with Similar Compounds

Similar compounds include other pyrazole derivatives such as:

Compared to these compounds, 4-[(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)(PYRIDIN-2-YL)METHYL]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL stands out due to its dual pyrazole and pyridine structure, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C26H23N5O2

Molecular Weight

437.5 g/mol

IUPAC Name

5-methyl-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-pyridin-2-ylmethyl]-2-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C26H23N5O2/c1-17-22(25(32)30(28-17)19-11-5-3-6-12-19)24(21-15-9-10-16-27-21)23-18(2)29-31(26(23)33)20-13-7-4-8-14-20/h3-16,24,28-29H,1-2H3

InChI Key

BYSRGEMXCPMSJI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(C3=CC=CC=N3)C4=C(NN(C4=O)C5=CC=CC=C5)C

Origin of Product

United States

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